molecular formula C10H8ClN B3045872 2-(3-chlorophenyl)pyrrole CAS No. 115464-89-6

2-(3-chlorophenyl)pyrrole

Cat. No.: B3045872
CAS No.: 115464-89-6
M. Wt: 177.63 g/mol
InChI Key: HOXQAKYIVLKWTB-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chlorophenyl)pyrrole typically involves the reaction of 3-chlorobenzaldehyde with pyrrole in the presence of an acid catalyst. One common method is the Paal-Knorr synthesis, where the aldehyde and pyrrole undergo cyclization to form the desired product. The reaction conditions often include heating the mixture under reflux with an acid catalyst such as p-toluenesulfonic acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents such as sulfuryl chloride (SO2Cl2) are employed.

Major Products:

    Oxidation: Pyrrole-2,5-diones

    Reduction: Amino derivatives

    Substitution: Halogenated pyrrole derivatives

Scientific Research Applications

2-(3-Chlorophenyl)pyrrole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

    Pyrrole: The parent compound, which lacks the 3-chlorophenyl substitution.

    2-Phenylpyrrole: Similar structure but with a phenyl group instead of a 3-chlorophenyl group.

    3-Chloropyridine: Contains a pyridine ring with a 3-chlorophenyl group.

Uniqueness: 2-(3-Chlorophenyl)pyrrole is unique due to the presence of both the pyrrole ring and the 3-chlorophenyl group, which confer distinct electronic and steric properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

115464-89-6

Molecular Formula

C10H8ClN

Molecular Weight

177.63 g/mol

IUPAC Name

2-(3-chlorophenyl)-1H-pyrrole

InChI

InChI=1S/C10H8ClN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,12H

InChI Key

HOXQAKYIVLKWTB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=CC=CN2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=CN2

Origin of Product

United States

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